molecular formula C8H7ClO3 B2897460 Methyl 2-chloro-6-hydroxybenzoate CAS No. 176750-70-2

Methyl 2-chloro-6-hydroxybenzoate

Cat. No.: B2897460
CAS No.: 176750-70-2
M. Wt: 186.59
InChI Key: MJCVQYOLCAQONS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydroxyl group is located at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-hydroxybenzoate can be synthesized from 2-chloro-6-hydroxybenzoic acid. The typical synthetic route involves esterification using methanol and concentrated sulfuric acid as a catalyst. The reaction is carried out under an inert atmosphere at 85°C for 30 hours. The product is then purified by chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same esterification reaction, but with optimized conditions to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 2-chloro-6-hydroxybenzaldehyde or 2-chloro-6-hydroxybenzoquinone.

    Reduction: Formation of 2-chloro-6-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-hydroxybenzoate
  • Methyl 2-chloro-3-hydroxybenzoate
  • Methyl 2-chloro-5-hydroxybenzoate

Uniqueness

Methyl 2-chloro-6-hydroxybenzoate is unique due to the specific positioning of the chlorine and hydroxyl groups, which influence its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2-chloro-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCVQYOLCAQONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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